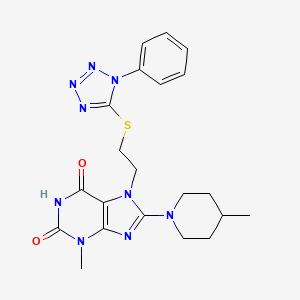

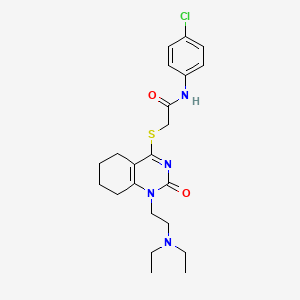

![molecular formula C22H22N2O6S2 B2387282 Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895265-96-0](/img/structure/B2387282.png)

Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as GSK0660, belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a sulfanilide moiety and a methoxyphenyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.25 . Its predicted density is 1.517 g/cm3 , and it has a predicted boiling point of 428.3°C . The compound’s predicted flash point is 212.8°C , and it has a vapor pressure of 1.53E-07mmHg at 25°C . Its refractive index is 1.579 .Scientific Research Applications

Antitumor Applications

It also plays a role in the synthesis of antitumor drugs . These drugs are used to treat various types of cancer by inhibiting the growth of tumor cells.

Anti-HIV-1 Integrase Applications

The compound is used in the production of anti-HIV-1 integrase inhibitors . These inhibitors prevent the HIV virus from integrating its genetic material into the host cell, thus blocking the replication of the virus.

Human Cytomegalovirus Inhibitors

It’s used in the synthesis of human cytomegalovirus inhibitors . These inhibitors are used to treat infections caused by the cytomegalovirus, especially in immunocompromised patients.

Hepatitis C Virus Inhibitors

The compound is an important intermediate in the production of hepatitis C virus inhibitors . These inhibitors can prevent the replication of the hepatitis C virus, helping to treat chronic hepatitis C infections.

Xa Factor Inhibitors

It’s used in the synthesis of Xa factor inhibitors . These inhibitors prevent blood clotting by inhibiting Factor Xa, an enzyme involved in the coagulation cascade. They are used to prevent and treat thromboembolic disorders.

Antineoplastic PAK4 Activase Inhibitors

The compound is used in the production of antineoplastic PAK4 activase inhibitors . These inhibitors can prevent the activation of PAK4, a protein kinase involved in cell proliferation and survival, thus inhibiting the growth of cancer cells.

Phosphatidylinositol 3-Kinase PI3K Inhibitors

It’s used in the synthesis of phosphatidylinositol 3-kinase PI3K inhibitors . These inhibitors can prevent the activation of PI3K, a lipid kinase involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential drugs for treating cancer.

properties

IUPAC Name |

methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S2/c1-15-8-10-16(11-9-15)24(14-20(25)23-17-6-4-5-7-18(17)29-2)32(27,28)19-12-13-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQJFGBIMAPDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine](/img/structure/B2387211.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387212.png)

![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)

![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)